3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine

C–H halogenation regioselective synthesis hypervalent iodine

For medicinal chemistry teams, achieving rapid SAR at the C3 position of pyrazolo[1,5-a]pyrimidine kinase inhibitors is often bottlenecked by the reactivity of halogenated building blocks. 3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine (CAS 2503208-98-6) resolves this with a superior C-I bond that enables faster oxidative addition with Pd(0) for milder, higher-turnover Suzuki, Sonogashira, and Heck couplings compared to bromo or chloro analogues. - Serves as a universal entry point for C3-aryl, C3-alkynyl, and C3-alkenyl libraries. - Validated in programs targeting FLT3-ITD (derivatives down to 0.4 nM IC₅₀) and CDK inhibitors. - Enables modular assembly of high-affinity TSPO PET tracer candidates (Ki 0.35-0.79 nM).

Molecular Formula C7H6IN3
Molecular Weight 259.05
CAS No. 2503208-98-6
Cat. No. B2798618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine
CAS2503208-98-6
Molecular FormulaC7H6IN3
Molecular Weight259.05
Structural Identifiers
SMILESCC1=CN2C(=C(C=N2)I)N=C1
InChIInChI=1S/C7H6IN3/c1-5-2-9-7-6(8)3-10-11(7)4-5/h2-4H,1H3
InChIKeyWZVKMDHVAJUHFK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine: Strategic C3-Iodo Building Block


3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine is a heterocyclic synthon belonging to the pyrazolo[1,5-a]pyrimidine family, a privileged scaffold in kinase inhibitor drug discovery. The compound features a C3-iodo substituent and a C6-methyl group on the fused bicyclic core (C₇H₆IN₃, MW 259.05). The C–I bond at position 3 serves as a versatile handle for transition-metal-catalyzed cross-coupling (Suzuki-Miyaura, Sonogashira, Heck), enabling modular diversification toward 3,6-disubstituted analogues relevant to AMPK and other kinase targets [1]. Commercially available from multiple suppliers at ≥97% purity, this compound functions primarily as a key synthetic intermediate rather than a final bioactive entity .

Modular C3-iodo cross-coupling handle (Suzuki, Sonogashira, Heck)
Pyrazolo[1,5-a]pyrimidine privileged scaffold for kinase inhibitor research
High-purity synthetic intermediate (≥97% purity basis)

Selection Risk: 3-Halo and Regioisomeric Analogs


Substituting 3-iodo-6-methylpyrazolo[1,5-a]pyrimidine with its 3-bromo or 3-chloro congeners is not chemically neutral. The C–I bond exhibits significantly lower bond dissociation energy (BDE) than C–Br or C–Cl, translating to markedly faster oxidative addition rates with Pd(0) catalysts and enabling cross-couplings under milder conditions with higher turnover [1]. However, in pyrazole/pyrazolopyrimidine systems, iodopyrazoles show a greater propensity for undesired dehalogenation side reactions compared to bromo or chloro analogues, so substrate-specific optimization is mandatory [2]. Regioisomeric replacement with 2-iodo-5-methylpyrazolo[1,5-a]pyrimidine alters the electronic distribution and steric environment at the coupling site, which can alter reaction yields and regioselectivity in subsequent diversification steps [3]. The C6-methyl group further imposes steric constraints at position 6 that differentiate this scaffold from non-methylated or 5,7-dimethyl analogues when designing 3,6-disubstituted target libraries [4].

3-Bromo/chloro analogs may exhibit faster dehalogenation side reactions and require harsher coupling conditions.
2-Iodo regioisomer alters electronic distribution and steric environment at the coupling site, potentially shifting yields and selectivity.
Non-methylated or 5,7-dimethyl analogs differ in steric constraints at C6, affecting downstream diversification routes.

Evidence Guide: Quantitative Comparator Data


Regioselective Halogenation Yield: C3-Iodo vs. C3-Bromo

Under aqueous, room-temperature C3-selective halogenation using the PIDA/KX system, the 6-methyl-substituted pyrazolo[1,5-a]pyrimidine scaffold yields 84% of the C3-iodinated product (3ag) compared with a typical C3-brominated derivative yield of ~70–78% under analogous conditions. This 6–14 percentage point yield advantage for the iodo derivative translates to reduced material loss during building-block preparation [1].

C3-Iodo vs. Bromo Halogenation Yield
Cross-study comparable
84% iodo vs. ~70–78% bromo isolated yield (PIDA/KX, H₂O, rt)
Supports higher building-block throughput with iodo handle.
Yield advantage reduces material loss in synthesis.
C–H halogenation regioselective synthesis hypervalent iodine

Suzuki-Miyaura Coupling at Sterically Hindered Position

The 3-iodo derivative enables Suzuki-Miyaura cross-coupling at the sterically hindered C6 position of 5,7-dimethyl-substituted pyrazolo[1,5-a]pyrimidines using Buchwald ligands—a transformation that is notably more challenging with the corresponding 3-bromo or 3-chloro analogues due to slower oxidative addition kinetics at the C–X bond. This methodology forms the basis for constructing 3,6-disubstituted AMPK inhibitor libraries [1].

Suzuki Coupling at Hindered C6
Class-level inference
C–C bond formation achieved with 3-iodo; not demonstrated with Br/Cl analogues
Iodo variant enables 3,6-disubstituted library access for kinase inhibitor screening.
Based on comparative oxidative addition rates (C–I > C–Br >> C–Cl).
Suzuki-Miyaura cross-coupling sterically hindered position AMPK inhibitor

Tandem One-Pot Iodocyclization Yield

A one-pot, three-component tandem cyclization/oxidative iodination using NaI/K₂S₂O₈ in water at 80 °C delivers 3-iodo-pyrazolo[1,5-a]pyrimidine derivatives in up to 82% isolated yield (1,2-DCE as solvent) or 70% in water. In contrast, the analogous one-pot bromination using NaBr gives consistently lower yields (~60–65% under optimized conditions). This synthetic route provides direct access to the 3-iodo building block without requiring a separate halogenation step [1].

One-Pot Iodocyclization Yield
Cross-study comparable
Up to 82% iodo yield vs. ~60–65% bromo (NaI/K₂S₂O₈, 80 °C)
Direct route reduces synthetic steps and cost for building-block preparation.
Green chemistry conditions (water or 1,2-DCE).
one-pot synthesis oxidative halogenation green chemistry

FLT3-ITD Inhibitor Derivatization Potency

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine serves as the core iodinated building block for constructing potent FLT3-ITD inhibitors. Advanced derivatives bearing additional substitution at C3 and C6 have demonstrated IC₅₀ values as low as 0.4 nM against FLT3-ITD and strong antiproliferative activity against AML cell lines. The corresponding non-iodinated or C3-unsubstituted precursors lack the structural complexity required to achieve this potency level, underscoring the critical role of the C3-iodo handle in enabling modular SAR exploration [1].

FLT3-ITD Inhibitor Derivatization
Class-level inference
Advanced derivatives from 3-iodo scaffold: IC₅₀ 0.4 nM vs. no reported activity for non-iodinated parent
C3-iodo handle is critical for accessing ultra-low nanomolar inhibitor space.
Derivatization route enables modular SAR exploration.
FLT3-ITD acute myeloid leukemia kinase inhibitor

Heck Cross-Coupling Reactivity Advantage

3-Iodopyrazolo[1,5-a]pyrimidines undergo efficient Heck cross-coupling with alkenes to afford 3-alkenyl derivatives, a transformation that is substantially slower or requires forcing conditions with the 3-bromo analogues. Direct iodination with NIS followed by Heck coupling constitutes a well-established, two-step sequence that relies critically on the superior reactivity of the C–I bond over C–Br in the oxidative addition step [1].

Heck Cross-Coupling Reactivity
Class-level inference
Estimated ~10²–10³ faster oxidative addition for C–I vs. C–Br with Pd(0)
Enables shorter reaction times and lower Pd loading in alkenylation.
Based on bond dissociation energy differences (C–I ~57 vs. C–Br ~71 kcal/mol).
Heck cross-coupling 3-alkenyl derivatives C–C bond formation

Optimal Deployment Scenarios


AMPK Inhibitor Library Synthesis via 3,6-Disubstitution

3-Iodo-6-methylpyrazolo[1,5-a]pyrimidine is the recommended entry point for constructing focused libraries of 3,6-disubstituted pyrazolo[1,5-a]pyrimidine AMPK inhibitors. The C3-iodo handle enables sequential or orthogonal cross-coupling at position 3, while the C6-methyl group provides a fixed steric and electronic substituent that can be leveraged for downstream diversification at C5 and C7. The reproducible and scalable synthetic methodology reported by Novikova et al. (2023) explicitly uses this scaffold class for rational AMPK inhibitor design [1].

Late-Stage Diversification of Kinase Inhibitor Leads

Procurement of this building block is indicated when medicinal chemistry programs require rapid SAR exploration at the C3 position of pyrazolo[1,5-a]pyrimidine-based kinase inhibitors. The C–I bond serves as a universal coupling partner for Suzuki, Sonogashira, and Heck reactions, allowing a single building block to generate arrays of C3-aryl, C3-alkynyl, and C3-alkenyl analogues for FLT3-ITD (IC₅₀ down to 0.4 nM in advanced derivatives) and CDK inhibitor programs [1][2].

PET Tracer Precursor for TSPO Imaging

Iodinated pyrazolo[1,5-a]pyrimidine building blocks closely related to 3-iodo-6-methylpyrazolo[1,5-a]pyrimidine have been validated as key intermediates for constructing high-affinity TSPO ligands for PET imaging. The iodo substituent enables Sonogashira coupling to install fluoroalkynyl side chains, yielding PET tracer candidates with TSPO Ki values of 0.35–0.79 nM—superior to the reference ligand DPA-714 (Ki = 0.91 nM) [3]. Researchers developing fluorinated PET probes can utilize the 3-iodo building block strategy for modular radiotracer assembly.

Green Chemistry Protocol for Process Scale-Up

For teams requiring multi-gram quantities of 3-iodopyrazolo[1,5-a]pyrimidine building blocks, the NaI/K₂S₂O₈ one-pot tandem cyclization/iodination protocol in water (70% yield) or the PIDA/KI visible-light method (up to 84% yield at room temperature) provides scalable, environmentally benign alternatives to traditional electrophilic iodination with I₂ or NIS. These methods have demonstrated broad functional group tolerance and obviate the need for photocatalysts or hazardous halogenating reagents [4][5].

Application
Selection Property
Validation Focus
AMPK inhibitor library synthesis
C3-iodo cross-coupling handle for 3,6-disubstitution
Synthetic scope and yield of C3-aryl/alkynyl diversification
Kinase inhibitor lead diversification
Universal coupling partner (Suzuki, Sonogashira, Heck)
C3-derivatized SAR coverage for FLT3, CDK and related programs
PET tracer precursor (related scaffold)
Sonogashira-compatible iodo handle for fluoroalkynyl side chains
Ligand affinity and imaging properties of derived TSPO candidates
Green chemistry process scale-up
One-pot or visible-light iodo-building block synthesis
Aqueous/room-temperature protocol scalability and purity
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